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Compound of Interest

Compound Name:
4-Amino-1,3,5-trimethylpyrazole

hydrochloride

Cat. No.: B581376 Get Quote

For researchers, scientists, and drug development professionals, the pyrazole scaffold remains

a cornerstone of medicinal chemistry. Within this diverse family, 4-aminopyrazole derivatives

have emerged as particularly promising candidates for a range of therapeutic applications. This

guide provides a comparative preclinical evaluation of various 4-aminopyrazole analogs,

offering a comprehensive overview of their biological activities, supported by experimental data

and detailed methodologies.

This publication synthesizes preclinical data on a variety of 4-aminopyrazole analogs, focusing

on their anticancer, anti-inflammatory, and antioxidant properties. While specific data for 4-
Amino-1,3,5-trimethylpyrazole hydrochloride is limited in publicly available literature, this

guide draws comparisons from structurally related analogs to provide a valuable resource for

researchers in the field.

Performance Comparison of 4-Aminopyrazole
Analogs
The following tables summarize the in vitro and in vivo activities of several classes of 4-

aminopyrazole analogs from recent preclinical studies.

Table 1: In Vitro Anticancer Activity of 4-Amino-(1H)-
pyrazole Derivatives as JAK Inhibitors
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Compound
ID

Target Cell
Line

IC50 (µM)
Target
Kinase

Kinase IC50
(nM)

Reference

3a

HEL, K562,

PC-3, MCF-7,

MOLT4

Potent across

all lines
JAK1/2/3 - [1]

3c

HEL, K562,

PC-3, MCF-7,

MOLT4

Potent across

all lines
JAK1/2/3 - [1]

3e

HEL, K562,

PC-3, MCF-7,

MOLT4

Potent across

all lines
JAK1/2/3 - [1]

3f

HEL, K562,

PC-3, MCF-7,

MOLT4

Potent across

all lines
JAK1/2/3 3.4, 2.2, 3.5 [1]

11b HEL 0.35 JAK1/2/3 - [1]

K562 0.37 [1]

Ruxolitinib - - JAK1/2/3 - [1]

Data synthesized from a study on 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors

for cancer treatment.[1]

Table 2: In Vitro and In Vivo Activity of Trifluoromethyl-
Containing 4-Aminopyrazoles
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Compound
Class

Activity
In Vitro
Results

In Vivo
Model

In Vivo
Results

Reference

N-

Unsubstituted

4-

nitrosopyrazo

les

Tuberculostat

ic

MIC up to

0.36 µg/mL
- - [2]

Antibacterial

(S.

pyogenes)

MIC up to 7.8

µg/mL
- - [2]

4-Nitroso-1-

methyl-5-

phenylpyrazol

e

Antimycotic
MIC 0.38-

12.5 µg/mL
- - [2]

N-

Unsubstituted

4-

aminopyrazol

es

Antioxidant

High radical-

scavenging

activity

(ABTS test)

- - [2]

1-Methyl-5-

phenyl-3-

trifluoromethy

lpyrazol-4-

aminium

chloride

Anticancer
SI > 1351

(HeLa cells)
- - [2]

4-Nitroso-

and 4-

aminopyrazol

es (with 5-

phenyl

fragment)

Analgesic -
"Hot plate"

test

Pronounced

activity
[2]
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This table summarizes the diverse biological activities of trifluoromethyl-containing 4-amino-

and 4-nitrosopyrazoles.[2]

Table 3: Antioxidant Activity of 4-Aminopyrazol-5-ol
Analogs

Compound ID
ABTS Test (Radical
Scavenging)

FRAP Test (Ferric
Reducing Activity)

Reference

4a, 4c, 4d (Ph-

substituted)
- High activity [3]

4e, 4g, 4h, 4j (NH-

unsubstituted)
High activity High activity [3]

CF3-EDA
Equal to EDA and

Trolox
20% lower than EDA [3]

EDA (Edaravone) Standard Standard [3]

Trolox Standard Standard [3]

This table showcases the antioxidant potential of various 4-aminopyrazol-5-ol analogs

compared to the standard drug Edaravone (EDA) and Trolox.[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.

Below are summaries of key experimental protocols cited in the evaluation of 4-aminopyrazole

analogs.

In Vitro Kinase Inhibition Assay (for JAK inhibitors)
The in vitro kinase inhibitory activities of the 4-amino-(1H)-pyrazole derivatives against JAK1,

JAK2, and JAK3 were determined using a kinase assay kit.[1] The assays were typically

performed at various concentrations of the test compounds (e.g., 10, 1, and 0.1 µM, and 40

and 20 nM).[1] Staurosporine and Ruxolitinib were used as positive controls.[1] The percentage

of inhibition was calculated and IC50 values were determined for the most potent compounds.

[1]
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Cell-Based Cytotoxicity Assays
The anticancer activity of the synthesized compounds was evaluated in vitro against a panel of

human cancer cell lines.[1][4] The most common method used is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay

measures cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well

plates and treated with various concentrations of the test compounds for a specified period

(e.g., 72 hours). The IC50 value, the concentration of the compound that inhibits 50% of cell

growth, is then calculated.[4]

In Vivo Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory properties of 4-aminopyrazole derivatives have been

evaluated in vivo.[2] The "hot plate" test is a common method to assess analgesic activity,

where the latency of the animal's response to a thermal stimulus is measured.[2] For anti-

inflammatory activity, the carrageenan-induced paw edema model in rats is frequently used.

The reduction in paw volume after administration of the test compound compared to a control

group indicates anti-inflammatory efficacy.[2]

Antioxidant Activity Assays
The antioxidant capacity of 4-aminopyrazole analogs is often assessed using multiple in vitro

assays.[2][3] The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical

scavenging assay and the FRAP (ferric reducing antioxidant power) assay are two widely used

methods.[3] The ABTS assay measures the ability of a compound to scavenge stable radical

cations, while the FRAP assay determines the ferric reducing ability of a substance.[3]

Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following

diagrams illustrate key signaling pathways and a generalized workflow for preclinical

evaluation.
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Caption: Generalized workflow for the preclinical evaluation of novel drug candidates.
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Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-aminopyrazole

analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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